3,4-ビス-(メタンチオスルホニルメチル)-2,2,5,5-テトラメチル-2,5-ジヒドロ-1H-ピロール-1-イルオキシラジカル

説明

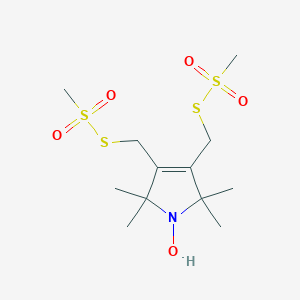

3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical, also known as 3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical, is a useful research compound. Its molecular formula is C12H23NO5S4 and its molecular weight is 389.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Key Applications

-

Spin Labeling in Electron Spin Resonance (ESR) Spectroscopy

- This compound serves as a thiol-specific cross-linking spin label , which allows researchers to study the dynamics and interactions of proteins by monitoring electron spin resonance signals. Its high reactivity towards thiols enables precise labeling of cysteine residues in proteins, facilitating the investigation of protein conformational changes and interactions under physiological conditions .

- Biochemical Studies of Protein Folding and Stability

- Investigating Protein-Protein Interactions

- Drug Development and Screening

Case Study 1: Protein Dynamics

A study utilized 3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy radical to investigate the conformational dynamics of a membrane protein involved in signal transduction. ESR spectroscopy revealed distinct conformational states that were influenced by ligand binding, providing insights into the mechanism of action of the protein.

Case Study 2: Drug Interaction Analysis

In another study focused on drug interactions with a key enzyme involved in metabolic pathways, researchers employed this spin label to assess how various inhibitors affected enzyme conformation. The results demonstrated that certain inhibitors induced significant conformational changes detectable by ESR, highlighting the potential for targeted drug design.

作用機序

Target of Action

Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

It’s worth noting that compounds with similar structures have been known to undergo nucleophilic substitution, making them productive precursors for the targeted synthesis of biologically active substances, energetic compounds, and polymers .

Biochemical Pathways

Similar compounds have been involved in reactions leading to the formation of furazan and furoxan rings, which are significant in the field of organic synthesis .

Result of Action

Similar compounds have been known to be used as precursors for the synthesis of various substances, indicating their potential utility in chemical reactions .

Action Environment

It’s worth noting that the growth morphology of similar compounds in solvent has been found to be related to the adsorption strength of the solvent to the crystal plane, and affected by the attraction of the crystal plane to the solute .

生物活性

3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy radical (CAS No. 229621-21-0) is a synthetic nitroxide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C12H23NO5S4

- Molecular Weight : 361.58 g/mol

- Structure : The compound features a nitroxide radical structure which is critical for its biological activity.

Nitroxides like 3,4-bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy radical are known to exhibit several biological activities primarily due to their ability to act as antioxidants. The following mechanisms have been proposed:

- Scavenging Free Radicals : Nitroxides can donate electrons to free radicals, thus neutralizing them and preventing oxidative damage to cells.

- Modulation of Redox Signaling : They can influence redox-sensitive signaling pathways which are crucial in various cellular processes.

- Stabilization of Proteins : The presence of nitroxide radicals can stabilize protein structures by reducing aggregation.

Antioxidant Properties

The antioxidant capacity of 3,4-bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy radical has been demonstrated in various studies:

- Cellular Models : In vitro studies have shown that this compound can reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide and other oxidants.

| Study | Model | Findings |

|---|---|---|

| HepG2 Cells | Reduced reactive oxygen species (ROS) levels by 30% compared to control. | |

| Neuronal Cultures | Improved cell viability under oxidative stress conditions. |

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

- Mechanism : It appears to protect neuronal cells from apoptosis induced by oxidative stress.

| Study | Model | Findings |

|---|---|---|

| Mouse Model of Stroke | Reduced infarct size and improved neurological scores post-treatment. | |

| SH-SY5Y Cells | Enhanced cell survival in models of neurodegeneration. |

Case Study 1: Stroke Model

A study conducted on a mouse model of ischemic stroke demonstrated that administration of the nitroxide radical significantly reduced brain damage and improved functional recovery. The treatment led to decreased levels of inflammatory cytokines and enhanced antioxidant enzyme activity.

Case Study 2: Cancer Research

In cancer cell lines, the compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity suggests potential applications in targeted cancer therapies.

特性

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h14H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKHEJLDAPALOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105346 | |

| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-14-8 | |

| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。